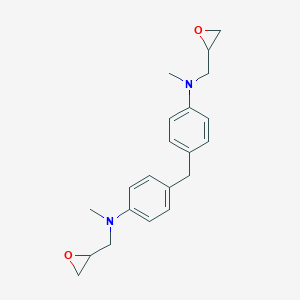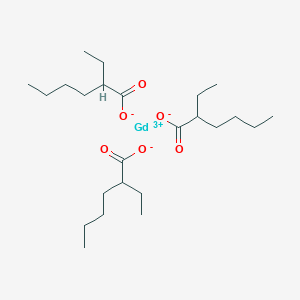
己酸,2-乙基-,钆(3+)盐
描述
The research on gadolinium compounds has been advancing, with studies focusing on the separation of gadolinium from other elements and the synthesis of new gadolinium salts. One such study explores the separation of yttrium and gadolinium using di-(2-ethylhexyl)phosphoric acid (H(DEHP)) in solutions of HNO3. The process is selective and operates through an ion-exchange reaction, which is found to be more selective than solvatation reactions. The use of methyl isobutyl ketone as a diluent over kerosene reduces the extraction of yttrium more than that of gadolinium, without altering the extraction mechanisms .
Synthesis Analysis
In another study, a new gadolinium acid diphosphate tetrahydrate, HGdP2O7·4H2O, was synthesized. The salt crystallizes in the monoclinic system and has been characterized through single crystal structure refinement. The unit-cell parameters have been determined, and the crystal structure features an alternation of corrugated layers of monohydrogendiphosphate groups and GdO8 polyhedra. This structure is held together by strong hydrogen bonding .
Molecular Structure Analysis
The molecular structure of HGdP2O7·4H2O is described in detail, with the atomic arrangement consisting of layers of monohydrogendiphosphate groups and GdO8 polyhedra. The structure is stabilized by hydrogen bonds involving the water molecule W4. The space group for this compound is P21/n, and the unit-cell parameters are provided, indicating a well-defined crystalline structure .
Chemical Reactions Analysis
The study of HGdP2O7·4H2O also includes an analysis of its thermal behavior. Thermogravimetric (TG) and differential thermal analysis (DTA) show that dehydration of the salt occurs between 79 and 900 degrees Celsius. Upon heating to 850 degrees Celsius for 48 hours, the compound decomposes into an amorphous phase, resulting in the formation of gadolinium diphosphate Gd4(P2O7)3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of HGdP2O7·4H2O have been investigated using IR and Raman spectroscopy. The spectra confirm the presence of characteristic bands of the diphosphate group and water molecules. The IR spectrum also reveals bands corresponding to acidic hydrogen. These findings provide insights into the bonding and functional groups present in the compound. The thermal analysis indicates the stability of the compound up to a certain temperature and its decomposition pattern upon heating .
科学研究应用
环境和临床背景下的钆基造影剂
钆基造影剂 (GBCAs) 因其在磁共振成像 (MRI) 中的广泛应用及其潜在的环境和临床影响而成为研究的重点。钆 (Gd) 以稳定螯合物的形式存在,因其在 MRI 中具有出色的对比增强特性而被利用,但对其在环境和人体组织中积累的担忧引发了广泛的研究。
钆对环境的影响
研究强调了钆作为一种污染物在水生环境中出现的现象,这是由于其稳定性和在废水处理厂中抗降解过程造成的。研究在地表水、沉积物和生物体中检测到了钆,引发了对其长期生态毒理影响的担忧。迫切需要进一步调查钆的环境归宿,包括其降解、代谢、生物积累过程和生化效应,以便全面评估其环境风险 (Rogowska 等人,2018 年)。
临床应用和安全性
在临床环境中,莫替沙芬钆作为脑转移瘤的放射增敏剂,展示了钆化合物的治疗潜力。虽然未获得 FDA 批准用于此特定用途,但各种研究的有希望的结果突出了其疗效,特别是在脑转移瘤患者中 (Thomas & Khuntia,2011 年)。
此外,对肾脏疾病患者中 GBCAs 的安全性进行了审查,导致更新了指南,强调在使用某些 GBCAs 时肾源性全身性纤维化的风险较低。指南的这一转变突出了对 GBCA 安全性的批判性评估以及在脆弱人群中谨慎使用它们 (Schieda 等人,2019 年)。
安全和危害
属性
IUPAC Name |
2-ethylhexanoate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Gd/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULXZJCOXBGLP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45GdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890782 | |
| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 2-ethyl-, gadolinium(3+) salt | |
CAS RN |
19189-19-6 | |
| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







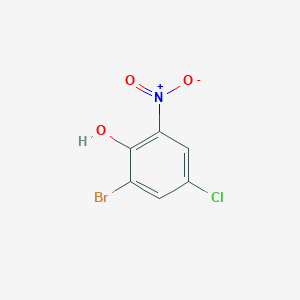

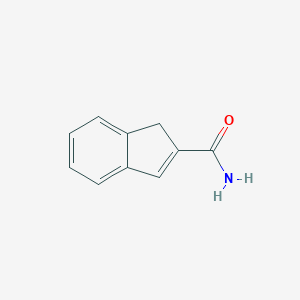
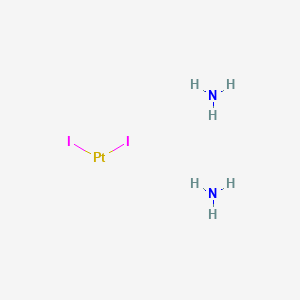

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)



